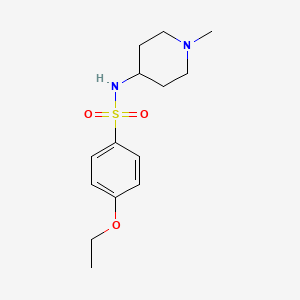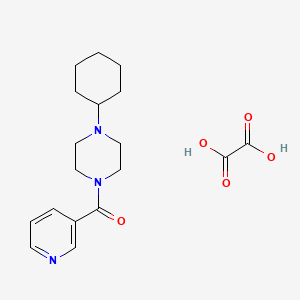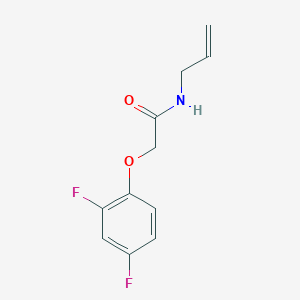![molecular formula C17H22N2O2 B5021507 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5021507.png)
2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPI is a hexahydroisoindole derivative that has been shown to exhibit potent anti-inflammatory and analgesic properties. In
作用機序
The exact mechanism of action of 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit anti-tumor activity in vitro and in vivo. In addition, this compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
One of the advantages of 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. In addition, this compound has been shown to have a good safety profile, making it a suitable candidate for further development as a therapeutic agent.
One of the limitations of this compound is its limited solubility in water, which may limit its bioavailability and effectiveness in vivo. This may be overcome by the development of novel formulations or delivery systems that can improve its solubility and bioavailability.
将来の方向性
There are several future directions for research on 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as an anti-cancer agent, as well as its effects on other physiological processes. Further studies are also needed to fully elucidate its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 2,5-dimethylbenzylamine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been reported to have a high yield and purity, making it a suitable method for large-scale production of this compound.
科学的研究の応用
2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. This compound has also been reported to exhibit anti-tumor activity, suggesting that it may have potential as an anti-cancer agent.
特性
IUPAC Name |
2-[(2,5-dimethylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-8-12(2)15(9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h7-9,13-14,18H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWXVUMUYRMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5021431.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5021452.png)
![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)
![3-ethyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021456.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine hydrochloride](/img/structure/B5021464.png)

![N-benzyl-N-methyl-3-({[(2-methyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5021489.png)
![1,3-dioxo-N-(4-phenoxyphenyl)-2-(4-{[(4-phenoxyphenyl)amino]carbonyl}phenyl)-5-isoindolinecarboxamide](/img/structure/B5021514.png)
![5-(3-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5021518.png)
![6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5021523.png)
